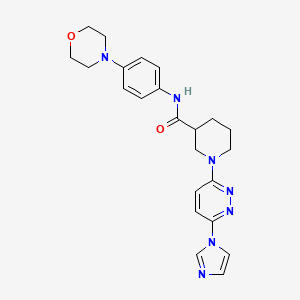
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H27N7O2 and its molecular weight is 433.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural motifs:
- Imidazole ring : Known for various biological activities.
- Pyridazine moiety : Associated with antimicrobial and anticancer properties.
- Piperidine and morpholine groups : Contribute to the compound's pharmacological profile.
The molecular formula is C20H24N6O, with a molecular weight of approximately 368.45 g/mol.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of imidazole and pyridazine have been shown to inhibit bacterial growth and possess antifungal properties. The specific activities of this compound have not been extensively documented, but its structural analogs suggest a potential for similar effects.
Anticancer Activity
Research into related compounds indicates that the imidazole and pyridazine components may enhance cytotoxicity against cancer cells. For example, studies have demonstrated that pyridazine derivatives can induce apoptosis in various cancer cell lines. The precise mechanism through which this compound exerts anticancer effects remains to be fully elucidated but may involve the modulation of signaling pathways associated with cell proliferation and survival.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its potential therapeutic applications. Possible mechanisms include:
- Enzyme Inhibition : Similar compounds are known to inhibit key enzymes involved in metabolic pathways, which could lead to reduced viability of pathogenic organisms or cancer cells.
- Receptor Modulation : The morpholine group may interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Cell Signaling Interference : Disruption of specific signaling cascades involved in cell growth and differentiation could contribute to its anticancer effects.
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:
Propiedades
IUPAC Name |
1-(6-imidazol-1-ylpyridazin-3-yl)-N-(4-morpholin-4-ylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c31-23(25-19-3-5-20(6-4-19)28-12-14-32-15-13-28)18-2-1-10-29(16-18)21-7-8-22(27-26-21)30-11-9-24-17-30/h3-9,11,17-18H,1-2,10,12-16H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUSRPSNJBVRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













